molecular formula C16H21NO B1614179 Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone CAS No. 898775-18-3

Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone

Cat. No. B1614179
M. Wt: 243.34 g/mol
InChI Key: VOJYXYVOZKXUKP-UHFFFAOYSA-N
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Description

“Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H21NO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone” consists of a cyclobutyl group, a phenyl group, and a pyrrolidinomethyl group . The average mass of the molecule is 243.344 Da .

Scientific Research Applications

  • Chemical Synthesis

    • Cyclobutyl Phenyl Ketone is a chemical compound with the molecular formula C11H12O . It’s used in chemical synthesis .
    • The compound is a colorless to yellow to green clear liquid .
    • It has a boiling point of 115 °C/6.8 mmHg and a specific gravity (20/20) of 1.05 .
    • The refractive index is 1.55 .
  • Study of Thermal Reactions

    • Cyclobutyl phenyl ketone has been used to study thermal reactions of parent and phenyl substituted N -acyl cyclobutylimines .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these studies are not provided in the source .

properties

IUPAC Name

cyclobutyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(13-7-5-8-13)15-9-2-1-6-14(15)12-17-10-3-4-11-17/h1-2,6,9,13H,3-5,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJYXYVOZKXUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643677
Record name Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone

CAS RN

898775-18-3
Record name Cyclobutyl[2-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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